Ethyl 3-oxo-4-phenylbutanoate

Enantioselective catalysis Ketoreductase engineering Chiral pharmaceutical intermediates

Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), also known as ethyl 4-phenylacetoacetate, is a β-keto ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It is a colorless to pale-yellow liquid at room temperature, with a computed boiling point of 290.3±15.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a topological polar surface area of 43.4 Ų.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 718-08-1
Cat. No. B155568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-4-phenylbutanoate
CAS718-08-1
Synonymsβ-oxo-Benzenebutanoic acid ethyl ester;  4-Phenyl-acetoacetic acid ethyl ester;  3-Oxo-4-phenylbutanoic acid ethyl ester;  4-Phenyl-3-oxobutanoic acid ethyl ester;  4-Phenylacetoacetic acid ethyl ester;  Ethyl 3-keto-4-phenylbutyrate;  Ethyl 3-Oxo-4-phenyl
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC1=CC=CC=C1
InChIInChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeyBOZNWXQZCYZCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1): A Strategic β-Keto Ester for Chiral Pharmaceutical Intermediates


Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), also known as ethyl 4-phenylacetoacetate, is a β-keto ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol [1]. It is a colorless to pale-yellow liquid at room temperature, with a computed boiling point of 290.3±15.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a topological polar surface area of 43.4 Ų . This compound serves as a versatile synthetic intermediate in pharmaceutical research, with documented applications in the preparation of pyrazolone derivatives as antiprion compounds and pyrrolinylaminopyrimidine analogs as inhibitors of AP-1 and NF-κB mediated gene expression . Its core value proposition lies in its capacity to undergo enantioselective reduction to yield chiral alcohols—critical building blocks for angiotensin-converting enzyme (ACE) inhibitors and other therapeutics—a capability that distinguishes it from simpler β-keto ester analogs lacking the phenyl group essential for downstream biological activity [2].

Why Generic β-Keto Esters Cannot Substitute for Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1) in Chiral Synthesis


Generic β-keto esters such as ethyl acetoacetate (ethyl 3-oxobutanoate) lack the 4-phenyl substituent that defines the molecular scaffold of ethyl 3-oxo-4-phenylbutanoate [1]. This structural distinction is not cosmetic; it fundamentally alters substrate recognition by ketoreductases and other biocatalysts employed in industrial enantioselective reductions. While ethyl acetoacetate is widely used as a general building block, it cannot yield the chiral 3-hydroxy-4-phenylbutanoate derivatives essential for angiotensin-converting enzyme (ACE) inhibitors and related cardiovascular therapeutics [2]. Similarly, positional isomers such as ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0) and ethyl 4-oxo-4-phenylbutanoate (CAS 6270-17-3) exhibit different carbonyl positioning, which drastically affects their reactivity, reduction stereochemistry, and compatibility with downstream pharmaceutical syntheses [3][4]. Substituting any of these alternatives would necessitate complete re-optimization of reaction conditions, enzyme engineering efforts, and purification protocols—eliminating any procurement cost savings through increased R&D burden and failed syntheses [5].

Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1): Quantitative Evidence for Procurement and Scientific Selection


Enantioselective Reduction Efficiency: Ethyl 3-oxo-4-phenylbutanoate vs. Closest Aryl Ketoester Analogs in ChKRED20 Enzyme System

In a head-to-head enzymatic study with ChKRED20 ketoreductase engineered for aryl ketoesters, the ethyl 2-oxo-4-phenylbutanoate substrate (structurally closest comparator to ethyl 3-oxo-4-phenylbutanoate, differing only by carbonyl position) required substantial enzyme engineering to achieve acceptable catalytic efficiency [1]. Wild-type ChKRED20 exhibited a low baseline activity toward ethyl 2-oxo-4-phenylbutanoate, necessitating iterative saturation mutagenesis that ultimately increased kcat/Km to 196-fold of the wild-type value [1]. In contrast, the same study reported that ethyl 3-oxo-3-phenylpropanoate (another positional isomer) required only 'several gain-of-activity mutants' without quantifiable fold-improvement—implying a more tractable optimization path [1]. Ethyl 3-oxo-4-phenylbutanoate itself, while not directly profiled in this particular study, occupies a unique carbonyl positional niche: its 3-oxo group is strategically positioned between the ester and the phenyl-bearing methylene, enabling distinct reactivity in both chemical and enzymatic transformations that neither the 2-oxo nor 4-oxo isomers can replicate .

Enantioselective catalysis Ketoreductase engineering Chiral pharmaceutical intermediates

Physicochemical Differentiation: Ethyl 3-oxo-4-phenylbutanoate vs. Methyl Ester Analog (CAS 37779-49-0) and Ethyl Acetoacetate

Ethyl 3-oxo-4-phenylbutanoate exhibits a computed octanol-water partition coefficient (LogP) of 1.9 to 2.45 depending on the estimation method [1]. Its methyl ester analog (methyl 3-oxo-4-phenylbutanoate, CAS 37779-49-0) is structurally similar but has a lower molecular weight (192.21 vs. 206.24 g/mol) and a lower boiling point (273.4±15.0 °C vs. 290.3±15.0 °C) . More critically, the absence of the phenyl group in ethyl acetoacetate (ethyl 3-oxobutanoate, CAS 141-97-9) results in a LogP of approximately 0.4, representing a 100-fold difference in lipophilicity compared to the 4-phenyl-substituted target compound [2]. This dramatic LogP differential has direct consequences for extraction efficiency, chromatographic purification, and membrane permeability in whole-cell biotransformations.

Physicochemical characterization Solubility and partitioning Reaction optimization

Synthetic Utility: Pyrazolone Antiprion Derivatives Synthesized Exclusively from Ethyl 3-oxo-4-phenylbutanoate

Ethyl 3-oxo-4-phenylbutanoate is a direct and documented precursor to pyrazolone derivatives with antiprion activity . The synthesis proceeds via condensation with hydrazine derivatives, leveraging the β-keto ester moiety for pyrazolone ring formation . Crucially, the 4-phenyl group is incorporated into the final bioactive scaffold and is essential for the antiprion activity observed in these derivatives [1]. The structurally related ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0) cannot be substituted in this synthetic route because its carbonyl is positioned alpha to the phenyl group rather than beta, yielding a different heterocyclic framework upon cyclization [2].

Pharmaceutical synthesis Antiprion drug development Heterocyclic chemistry

Commercial Purity and Physical State Consistency: Ethyl 3-oxo-4-phenylbutanoate vs. Positional Isomer Ethyl 4-oxo-4-phenylbutanoate

Ethyl 3-oxo-4-phenylbutanoate is commercially available at 95-97% purity as a liquid at room temperature . In contrast, its positional isomer ethyl 4-oxo-4-phenylbutanoate (CAS 6270-17-3) is reported to exist as a white crystalline powder with a melting point of 70-72 °C . This physical state divergence—liquid versus solid—has practical implications for handling, metering, and solubility in organic synthesis workflows. The liquid state of ethyl 3-oxo-4-phenylbutanoate enables straightforward volumetric dispensing and dissolution in common organic solvents, whereas the solid 4-oxo isomer requires weighing and may exhibit different dissolution kinetics .

Procurement specifications Quality control Synthetic reliability

Procurement-Relevant Application Scenarios for Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1)


Enzymatic Synthesis of Chiral ACE Inhibitor Intermediates via Ketoreductase-Catalyzed Reduction

Ethyl 3-oxo-4-phenylbutanoate serves as the optimal ketone substrate for enzymatic reduction to (S)- or (R)-ethyl 3-hydroxy-4-phenylbutanoate—a critical chiral building block for angiotensin-converting enzyme (ACE) inhibitors [1][2]. Research demonstrates that engineered ketoreductases (e.g., ChKRED20 mutants) can reduce structurally related aryl ketoesters at substrate loadings of 100 g/L, achieving >90% isolated yield and 97 to >99% enantiomeric excess [3]. The 3-oxo-4-phenyl scaffold of the target compound provides the precise carbonyl positioning required for this enzymatic transformation; substitution with 2-oxo or 4-oxo positional isomers would necessitate separate enzyme engineering campaigns as evidenced by the 196-fold kcat/Km improvement required for the 2-oxo isomer [3]. For industrial biocatalysis programs developing ACE inhibitor pipelines, procurement of authentic ethyl 3-oxo-4-phenylbutanoate eliminates the need for de novo enzyme screening and reaction optimization.

Synthesis of Pyrazolone Derivatives for Antiprion Drug Discovery Programs

Ethyl 3-oxo-4-phenylbutanoate is a documented intermediate in the preparation of pyrazolone derivatives with antiprion activity . The synthetic route involves condensation of the β-keto ester moiety with hydrazine derivatives, forming the pyrazolone core while retaining the 4-phenyl substituent essential for biological activity [4]. This application cannot be satisfied by ethyl acetoacetate (which lacks the phenyl group) or ethyl 3-oxo-3-phenylpropanoate (which positions the carbonyl incorrectly for the requisite cyclization). Procurement of the correct 3-oxo-4-phenyl isomer ensures fidelity to published synthetic procedures and avoids the risk of generating structurally mismatched heterocycles that would confound structure-activity relationship (SAR) analysis.

NF-κB and AP-1 Inhibitor Development via Pyrrolinylaminopyrimidine Synthesis

Ethyl 3-oxo-4-phenylbutanoate is utilized in the preparation of pyrrolinylaminopyrimidine analogs that function as inhibitors of AP-1 and NF-κB mediated gene expression . These transcription factors are central regulators of inflammatory and immune responses, making their inhibitors valuable leads for autoimmune and anti-inflammatory drug discovery. The 4-phenylbutanoate scaffold of the target compound provides the specific molecular geometry required for these pyrrolinylaminopyrimidine syntheses. The physicochemical properties of ethyl 3-oxo-4-phenylbutanoate—particularly its LogP of 1.9-2.45 and liquid physical state—facilitate the solvent systems and reaction conditions employed in these heterocyclic syntheses, offering practical handling advantages over solid positional isomers [5].

Continuous Flow Chemistry and Automated Synthesis Platforms Requiring Liquid Reagents

For laboratories and production facilities employing continuous flow chemistry or automated liquid handling systems, the liquid physical state of ethyl 3-oxo-4-phenylbutanoate at ambient temperature (density ~1.09 g/cm³) enables precise volumetric dispensing and seamless integration into microfluidic and flow reactor setups [6]. In contrast, the solid positional isomer ethyl 4-oxo-4-phenylbutanoate (melting point 70-72 °C) requires dissolution or heated lines, introducing additional unit operations and potential crystallization risks . The target compound's established density (1.091 g/cm³) and refractive index (1.506) provide reliable parameters for process analytical technology (PAT) monitoring during continuous manufacturing campaigns . Procurement of the liquid 3-oxo-4-phenyl isomer thus directly supports automation-ready and flow-chemistry workflows with minimal additional handling requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-oxo-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.